3,3',4,4',5-Pentabromodiphenyl ether
Overview
Description
3,3',4,4',5-Pentabromodiphenyl ether (PBDE) is a flame retardant compound used in a variety of consumer products, including electronics, furniture, and textiles. PBDEs are highly persistent in the environment and can accumulate in living organisms, leading to potential health risks. Despite the potential health risks, PBDEs are still widely used in consumer products due to their effectiveness as flame retardants.
Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of 3,3’,4,4’,5-Pentabromodiphenyl ether (PBDE 126). Below is a comprehensive analysis focusing on various unique applications. Each section provides detailed information specific to each field.
Environmental Monitoring
PBDE 126 is often monitored in environmental studies due to its persistence and potential for bioaccumulation. Advanced GC-MS/MS systems are used for the ultra-sensitive analysis of PBDEs in environmental samples, overcoming challenges such as the active nature of high molecular mass PBDEs and potential chromatographic interferences .
Food Safety Analysis
In food safety research, PBDE 126 is analyzed to assess its concentration in food products. The Thermo ScientificTM TSQTM 9000 triple quadrupole GC-MS/MS system with an advanced electron ionization source is utilized for this purpose, ensuring accurate quantification at low concentrations .
Health Impact Studies
Studies on the health impacts of PBDEs include examining the effects of prenatal exposure on spermatogenic injuries in mice, which can be extrapolated to potential human health risks .
Cancer Research
Research into the association between PBDE exposure and cancer mortality has highlighted the need for further investigation into individual congeners like PBDE 126. Such studies utilize instrumental methods to quantify exposure levels and assess risk .
Analytical Method Development
The development of analytical methods for PBDEs includes creating retention time databases for congener-specific analysis using various capillary columns. This aids in determining the most suitable column for quantitative analysis of compounds like PBDE 126 .
Mechanism of Action
Target of Action
PBDE 126 primarily targets the androgen receptor (AR) in the human body . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
PBDE 126 and its structural analogues interact non-covalently with the AR, displaying a similar binding pattern to the native ligand, testosterone . This interaction can potentially disrupt the normal functioning of the AR signaling pathway, which may adversely impact male reproductive growth and function .
Biochemical Pathways
The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers . This process can lead to the disruption of various biochemical pathways, particularly those involving sex hormones .
Pharmacokinetics
, which may affect their bioavailability and distribution in the body. They are also known for their significant persistence and potential for bioaccumulation .
Result of Action
The disruption of the AR signaling pathway by PBDE 126 can lead to adverse effects on the reproductive system . Additionally, PBDEs have been associated with histopathological changes in immune organs, altered reproductive behavior, decreased embryo survival, and decreased hatching rates .
Action Environment
PBDE 126 is a brominated flame retardant used in a variety of products, including foam-based products, clothing, and electrical equipment . Its action can be influenced by various environmental factors, such as its presence in indoor air, dust, and food . Furthermore, PBDE 126 is known for its long-range environmental transport, which can lead to widespread exposure .
properties
IUPAC Name |
1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNIIWPIAVQNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573491 | |
Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',4,4',5-Pentabromodiphenyl ether | |
CAS RN |
366791-32-4 | |
Record name | 3,3',4,4',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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